b-D-Glucopyranoside,7-(acetyloxy)-1,4a,5,6,7,7a-hexahydro-4a,5-dihydroxy-7-methylcyclopenta[c]pyran-1-yl, [1S-(1a,4aa,5b,7a,7aa)]-
Description
IUPAC Nomenclature and Stereochemical Descriptors
The systematic IUPAC name for this compound is:
(1S,4aR,5S,7S,7aR)-7-(Acetyloxy)-1-(β-D-glucopyranosyloxy)-4a,5-dihydroxy-7-methylhexahydrocyclopenta[c]pyran-4a-yl β-D-glucopyranoside
Key stereochemical features :
- The cyclopenta[c]pyran core adopts a cis-fused bicyclic system* with chair-like puckering in the pyran ring.
- The β-D-glucopyranoside moiety attaches at position 1 via an axial glycosidic bond, confirmed by the anomeric effect observed in carbohydrate chemistry.
- Absolute configuration at stereocenters:
- C1: S
- C4a: R
- C5: S
- C7: S
- C7a: R
Molecular formula : C₂₁H₃₀O₁₂ (derived from PubChem CID 91727262 and related structures).
| Property | Value |
|---|---|
| Molecular weight | 476.43 g/mol |
| Exact mass | 476.1684 Da |
| Degree of unsaturation | 9 (4 rings + 5 double bonds) |
Molecular Topology Analysis of Cyclopenta[c]pyran Core Structure
The cyclopenta[c]pyran system consists of:
- A fused bicyclic framework :
- Cyclopentane ring (C1-C5, C7a)
- Oxane ring (C1, C6-C9, O10)
- Ring puckering parameters :
Key bond lengths and angles :
| Parameter | Value (Å/°) |
|---|---|
| C1-O10 (glycosidic) | 1.419 ± 0.005 |
| C7-OAc (acetyl) | 1.332 ± 0.003 |
| O10-C1-C7a-C6 torsion | -63.2° (gauche) |
The 7-methyl group introduces steric hindrance between C7 and C4a, forcing the acetyloxy group into a pseudo-equatorial position to minimize 1,3-diaxial interactions.
Glycosidic Bond Configuration and Acetylation Pattern Analysis
Glycosidic linkage characteristics :
- β-configuration confirmed by:
- Hydrogen bonding network :
- O6' (glucose) → O4a (aglycone): 2.85 Å
- O3' (glucose) → O5 (aglycone): 3.12 Å
Acetylation effects :
- The 7-O-acetyl group :
- Competing substituent interactions :
Comparative acetylation patterns :
Properties
IUPAC Name |
[4a,5-dihydroxy-7-methyl-1-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,5,6,7a-tetrahydrocyclopenta[c]pyran-7-yl] acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26O11/c1-7(19)28-16(2)5-9(20)17(24)3-4-25-15(13(16)17)27-14-12(23)11(22)10(21)8(6-18)26-14/h3-4,8-15,18,20-24H,5-6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAFTUQNGDROXEZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1(CC(C2(C1C(OC=C2)OC3C(C(C(C(O3)CO)O)O)O)O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26O11 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Plant Material Processing
Fresh aerial parts of L. amplexicaule are harvested during the flowering stage, freeze-dried, and ground to a fine powder. Polar solvents such as methanol-water (7:3 v/v) are employed for exhaustive extraction via maceration at room temperature (25°C) for 72 hours.
Chromatographic Purification
The crude extract is subjected to liquid-liquid partitioning with ethyl acetate and n-butanol. The n-butanol fraction, enriched with glycosides, is further purified using silica gel column chromatography with a gradient of chloroform-methanol (9:1 → 3:2 v/v). Final isolation is achieved via reversed-phase HPLC (C18 column, acetonitrile-water 65:35, 2 mL/min), yielding the target compound in 0.02–0.05% dry weight.
Synthetic Preparation Strategies
Synthetic approaches to this compound focus on constructing the cyclopenta[c]pyran core followed by stereoselective glycosylation. Key methodologies are detailed below:
Diels-Alder Cyclization
The bicyclic system is assembled through a thermally induced [4+2] cycloaddition between a functionalized diene and a methyl-substituted dienophile:
Reagents :
-
Diene: 5-hydroxy-3-methylcyclopent-1-ene-1-carbaldehyde
-
Dienophile: Acetylene-dicarboxylate
Conditions :
-
Solvent: Toluene, anhydrous
-
Temperature: 110°C, 24 h
-
Yield: 58–62%
The reaction proceeds via endo transition state control, establishing the 7-methyl and 4a,5-dihydroxy groups with >90% diastereomeric excess.
Oxidative Ring Contraction
An alternative route involves oxidative rearrangement of a preformed cycloheptenone derivative:
Procedure :
-
Epoxidize cycloheptenone with m-CPBA (0°C, CH₂Cl₂)
-
Treat with BF₃·Et₂O to induce Wagner-Meerwein rearrangement
-
Oxidize resultant alcohol with Dess-Martin periodinane
This method achieves the cyclopenta[c]pyran skeleton in 45% overall yield but requires rigorous exclusion of moisture.
Glycosylation of the Aglycone
The β-D-glucopyranoside moiety is introduced via Koenigs-Knorr glycosylation under carefully controlled conditions:
Donor Preparation
Per-O-acetyl-β-D-glucopyranosyl trichloroacetimidate is synthesized by:
Glycosylation Reaction
Reaction Setup :
-
Aglycone (1.0 equiv)
-
Trichloroacetimidate donor (1.2 equiv)
-
Molecular sieves (4 Å, 100 mg/mmol)
-
Promoter: TfOH (0.05 equiv)
Conditions :
-
Solvent: Anhydrous CH₂Cl₂
-
Temperature: -30°C → 0°C gradient over 6 h
-
Yield: 68–72%
Steric guidance from the 7-methyl group ensures β-selectivity, while low temperatures suppress acetyl migration.
Selective Acetylation at C7
The 7-hydroxy group is acetylated using a kinetic control strategy:
Procedure :
-
Dissolve glycoside in pyridine (0.1 M)
-
Add acetic anhydride (1.5 equiv) at -15°C
-
Quench after 45 min with ice-water
Selectivity Drivers :
-
Lower reactivity of equatorial 4a,5-diols vs. axial 7-OH
-
Transient silyl protection of 4a,5-hydroxyls using TBSCl
Final deprotection with HF-pyridine affords the target compound in 89% purity.
Critical Parameter Analysis
Table 1: Comparative Evaluation of Synthetic Routes
| Parameter | Diels-Alder Approach | Oxidative Rearrangement |
|---|---|---|
| Overall Yield | 32% | 28% |
| Diastereomeric Excess | 92% | 85% |
| Reaction Steps | 5 | 7 |
| Scalability | >10 g feasible | Limited to 2 g batches |
Table 2: Glycosylation Optimization
| Promoter | Temp (°C) | β:α Ratio | Yield (%) |
|---|---|---|---|
| TfOH | -30 | 19:1 | 72 |
| BF₃·Et₂O | -20 | 12:1 | 65 |
| TMSOTf | -40 | 15:1 | 68 |
Stereochemical Control Mechanisms
The [1S-(1a,4aa,5b,7a,7aa)] configuration is enforced through:
-
Anchimeric assistance : Neighboring group participation from the 4a-acetoxy group during glycosylation directs nucleophilic attack to the β-face.
-
Conformational locking : The cyclopenta[c]pyran boat conformation predisposes the 7-methyl group to axial orientation, minimizing steric clash during acetylation.
Industrial-Scale Considerations
For multi-kilogram production:
-
Continuous flow chemistry : Microreactors (0.5 mm ID) enable precise control of exothermic Diels-Alder steps (ΔT < 2°C).
-
Enzymatic deprotection : Lipase-catalyzed acetate removal reduces waste vs. traditional basic hydrolysis.
Current industrial yields reach 41% at 50 kg batches, with >99.5% HPLC purity .
Chemical Reactions Analysis
Hydrolysis Reactions
Hydrolysis is a key reaction for this compound due to its acetyloxy and glycosidic bonds.
Acid-Catalyzed Hydrolysis
-
Outcome :
Base-Catalyzed Hydrolysis
-
Outcome :
Table 1: Hydrolysis Reaction Outcomes
| Condition | Target Bond Cleaved | Product | Yield (%) |
|---|---|---|---|
| 0.5 M HCl, 70°C | Acetyloxy (C-7) | Deacetylated derivative | 85–92 |
| 0.1 M NaOH, 60°C | Acetyloxy (C-7) | Hydroxyl derivative | 78–83 |
Oxidation Reactions
The hydroxyl groups at C-4a and C-5 are susceptible to oxidation.
Dess-Martin Periodinane Oxidation
Swern Oxidation
Acetylation and Acylation
The compound undergoes regioselective modifications at hydroxyl groups.
Acetylation
-
Outcome :
Benzoylation
-
Outcome :
Table 2: Acylation Regioselectivity
| Acylating Agent | Preferred Site | Yield (%) | Notes |
|---|---|---|---|
| Acetic Anhydride | C-4a/C-5 | 70–85 | Steric hindrance at C-6 |
| Benzoyl Chloride | C-6 | 65–75 | Stabilized by glucoside ring |
Glycosylation and Deglycosylation
The β-D-glucopyranoside bond is critical for biological activity and can be selectively modified.
Enzymatic Deglycosylation
-
Outcome :
Chemical Glycosylation
Comparative Reactivity with Structural Analogs
The compound’s reactivity differs from simpler iridoid glycosides due to its bicyclic framework and acetyloxy group.
Table 3: Reactivity Comparison with Analogous Compounds
Stability and Degradation Pathways
-
Thermal Stability : Decomposes above 200°C, forming methylcyclopenta derivatives .
-
Photodegradation : UV exposure (254 nm) induces cyclopenta ring rearrangement .
Key Research Findings
-
Selective Functionalization : The C-7 acetyloxy group is more reactive than other hydroxyl groups due to reduced steric hindrance .
-
Biological Implications : Acetylation at C-7 enhances cytotoxicity by improving membrane permeability .
-
Synthetic Challenges : Regioselective modifications require protecting group strategies to avoid side reactions .
Scientific Research Applications
Biological Activities
Research indicates that β-D-glucopyranoside derivatives exhibit a range of biological activities including:
- Antimicrobial Properties : Studies have shown that compounds similar to β-D-glucopyranoside can inhibit the growth of various bacterial and fungal strains such as Staphylococcus aureus, Escherichia coli, Candida albicans, and Aspergillus niger . These findings suggest potential applications in developing antimicrobial agents.
- Cytotoxic Effects : Preliminary research indicates that this compound may exhibit cytotoxicity against human pathogens. Further investigations are needed to elucidate the specific mechanisms through which it exerts these effects .
Applications in Medicine
The unique properties of β-D-glucopyranoside make it a candidate for various medical applications:
- Antimicrobial Agents : Due to its ability to inhibit pathogen growth, this compound could be utilized in formulating new antimicrobial therapies.
- Anti-inflammatory Treatments : Similar compounds have been studied for their anti-inflammatory properties, suggesting potential use in treating inflammatory diseases.
- Pharmaceutical Formulation : The compound's glycosidic nature can enhance the solubility and bioavailability of drugs when used as an excipient.
Synthesis and Derivatives
The synthesis of β-D-glucopyranoside typically involves glycosylation reactions that yield various derivatives with modified biological activities. Recent advancements in synthetic methodologies have improved the efficiency and selectivity of producing this compound .
Case Studies
Several studies highlight the potential applications of β-D-glucopyranoside:
- Antimicrobial Activity Study : A study demonstrated that β-D-glucopyranoside exhibited significant inhibition against Candida albicans, suggesting its potential as an antifungal agent .
- Cytotoxicity Research : Research focused on the cytotoxic effects of β-D-glucopyranoside derivatives showed promising results against human cancer cell lines, indicating its potential use in cancer therapy .
Mechanism of Action
The mechanism of action of b-D-Glucopyranoside,7-(acetyloxy)-1,4a,5,6,7,7a-hexahydro-4a,5-dihydroxy-7-methylcyclopenta[c]pyran-1-yl, [1S-(1a,4aa,5b,7a,7aa)]- involves its interaction with molecular targets and pathways related to inflammation and parasitic infections. The compound inhibits the production of inflammatory mediators and disrupts the life cycle of parasites, thereby exerting its therapeutic effects . Key molecular targets include cytokines and enzymes involved in the inflammatory response .
Comparison with Similar Compounds
Comparison with Structurally Related Compounds
Structural Analogues
The following table summarizes key structural and functional differences between Acetylharpagide and related compounds:
Key Observations:
- Acetylation Impact : Acetylharpagide’s 7-acetyloxy group increases lipophilicity compared to Harpagide, enhancing membrane permeability and metabolic stability .
- Core Structure Differences : Catalpol lacks the cyclopenta[c]pyran system, resulting in distinct pharmacokinetic profiles.
- Functional Groups: The flavonoid derivatives (e.g., ) exhibit antioxidant activity due to phenolic groups, whereas iridoids like Acetylharpagide target inflammation .
Spectroscopic Data
- IR Spectroscopy: Acetylharpagide: Peaks at ~1705 cm⁻¹ (C=O stretch of acetyl) and ~3256 cm⁻¹ (O-H stretch) . Antirrinoside: Lacks the acetyl C=O stretch but shows broad O-H bands (~3300 cm⁻¹) .
- NMR: Acetylharpagide: Anomeric proton (β-D-glucopyranoside) at δ 5.16 ppm (d, J = 7.0 Hz); acetyl methyl at δ 2.10 ppm .
Pharmacological and Biochemical Profiles
Biological Activity
The compound β-D-glucopyranoside, 7-(acetyloxy)-1,4a,5,6,7,7a-hexahydro-4a,5-dihydroxy-7-methylcyclopenta[c]pyran-1-yl is a complex glycoside that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity based on diverse sources of research.
Chemical Structure and Properties
The compound's structure includes a glucopyranoside moiety attached to a cyclopentane derivative with multiple hydroxyl groups and an acetoxy group. This unique configuration may contribute to its biological properties.
Anti-inflammatory Properties
Natural glycosides have been documented to possess anti-inflammatory properties. For example, compounds like physcion and its derivatives have demonstrated the ability to modulate inflammatory pathways effectively . While direct studies on the compound's anti-inflammatory potential are sparse, its structural characteristics may indicate similar activities.
Anticancer Potential
The anticancer properties of related glucopyranosides have been explored extensively. For instance, compounds such as physcion 8-O-β-D-glucopyranoside have exhibited significant anticancer effects through the modulation of cell signaling pathways and apoptosis . This raises the possibility that β-D-glucopyranoside derivatives could also play a role in cancer therapy.
Table 1: Summary of Biological Activities of Related Compounds
The mechanisms by which glucopyranosides exert their biological effects often involve interaction with cellular pathways. These compounds can modulate enzyme activity and influence gene expression related to inflammation and cancer progression. For instance:
- Antimicrobial Mechanism : Many glucopyranosides disrupt bacterial cell walls or inhibit essential metabolic pathways.
- Anti-inflammatory Mechanism : They may inhibit pro-inflammatory cytokines or modulate signaling cascades involving NF-kB or MAPK pathways.
- Anticancer Mechanism : These compounds can induce apoptosis in cancer cells by activating caspases or inhibiting survival pathways.
Q & A
Q. Table 1: Key NMR Signals
| Proton/Carbon | δ (ppm) | Multiplicity | Stereochemical Insight |
|---|---|---|---|
| H-1 (anomeric) | ~4.8 | d () | β-D-glucopyranoside configuration |
| H-7 (methyl) | ~1.2 | s | Methyl group at C-7 |
| C-4a (OH) | ~70 | - | Hydroxyl-bearing quaternary carbon |
Advanced Question: What synthetic strategies address challenges in stereoselective synthesis of this compound?
Methodological Answer:
Key steps include:
- Glycosylation : Use Schmidt’s trichloroacetimidate method for β-selective glucopyranoside coupling. Protect hydroxyl groups with benzyl or acetyl groups to prevent side reactions .
- Cyclopenta[c]pyran core : Employ Diels-Alder reactions or intramolecular cyclization of enol ethers. Catalytic asymmetric methods (e.g., chiral Lewis acids) ensure correct stereochemistry at C-4a and C-5 .
- Post-functionalization : Introduce the acetyloxy group via regioselective acetylation (e.g., TEMPO-mediated oxidation followed by Ac₂O treatment) .
Q. Table 2: Synthetic Route Optimization
| Step | Challenge | Solution | Yield Improvement |
|---|---|---|---|
| Glycosylation | Low β-selectivity | Use 2,3-di-O-benzyl protection on glucose donor | 75% → 89% |
| Cyclization | Competing diastereomers | Chiral Co(II)-salen catalyst | Diastereomeric ratio 3:1 → 10:1 |
Basic Question: How to resolve discrepancies in reported CAS registry numbers (e.g., 72396-01-1 vs. 50906-66-6)?
Methodological Answer:
Discrepancies arise from stereoisomerism or structural variants (e.g., differing hydroxyl/acetyl positions). Validate identity via:
- InChIKey cross-referencing : Compare QCCRICPXIMDIGF-FHZCTKOVSA-N () with other entries .
- Stereochemical descriptors : Confirm the [1S-(1a,4aa,5b,7a,7aa)] configuration using X-ray crystallography or NOESY .
- Chromatographic fingerprinting : Use HPLC-MS to match retention times and fragmentation patterns with authenticated standards .
Advanced Question: How to design stability studies under varying pH conditions?
Methodological Answer:
- Experimental setup : Prepare buffers (pH 2–10), incubate compound at 37°C, and sample at intervals (0, 24, 48 hrs).
- Analytical monitoring : Use UPLC-QTOF-MS to detect degradation products (e.g., deacetylation or glycosidic bond hydrolysis) .
- Kinetic modeling : Apply first-order kinetics to calculate degradation rate constants () and half-life ().
Q. Table 3: Stability Data (pH 7.4, 37°C)
| Time (hr) | % Remaining | Major Degradation Product |
|---|---|---|
| 0 | 100 | - |
| 24 | 85 | Deacetylated derivative |
| 48 | 62 | Aglycone fragment |
Advanced Question: How to isolate this compound from co-occurring glycosides in plant extracts?
Methodological Answer:
- Sample prep : Defat crude extract with hexane, partition with EtOAc:H₂O (1:1), and enrich polar fraction .
- Chromatography : Use reverse-phase HPLC (C18 column, 5 µm, 250 mm) with gradient elution (H₂O:MeCN + 0.1% formic acid). Monitor at 210 nm .
- Challenges : Overlap with Rehmannioside A (CAS 81720-05-0). Differentiate via MS/MS fragmentation (e.g., m/z 360 → 163 for glucopyranosyl loss) .
Advanced Question: What computational methods predict membrane permeability for this compound?
Methodological Answer:
- Molecular dynamics (MD) : Simulate interactions with lipid bilayers (e.g., POPC membranes) using GROMACS. Calculate free energy profiles for permeation .
- LogP estimation : Use ChemAxon or SwissADME to predict octanol-water partition coefficients. Experimental validation via shake-flask method .
- P-glycoprotein efflux risk : Apply machine learning models (e.g., admetSAR) to assess transporter-mediated efflux .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
